molecular formula C14H11FO4S B6409121 4-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261912-86-0

4-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409121
CAS No.: 1261912-86-0
M. Wt: 294.30 g/mol
InChI Key: KOUOXSLIUMCSAR-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C14H11FO4S. This compound is characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Properties

IUPAC Name

4-fluoro-2-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c1-20(18,19)11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUOXSLIUMCSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691616
Record name 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-86-0
Record name 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor followed by sulfonylation and carboxylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of functionalized aromatic compounds .

Scientific Research Applications

4-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methylsulfonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-(methylsulfonyl)benzoic acid
  • 4-Fluoro-2-(ethylsulfonyl)benzoic acid

Uniqueness

Compared to similar compounds, 4-Fluoro-2-(3-methylsulfonylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methylsulfonyl groups. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in specialized research and industrial applications .

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